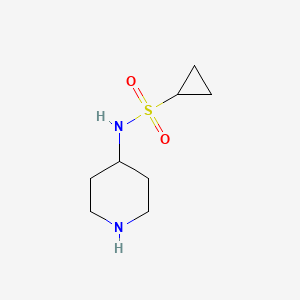

N-(piperidin-4-yl)cyclopropanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

N-piperidin-4-ylcyclopropanesulfonamide |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12,8-1-2-8)10-7-3-5-9-6-4-7/h7-10H,1-6H2 |

InChI Key |

WLAOAQMYBLONJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)NC2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis for N-(piperidin-4-yl)cyclopropanesulfonamide and its Analogues

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, this process highlights key bond disconnections and strategic considerations that pave the way for an efficient forward synthesis.

Disconnection Approaches in Target Molecule Synthesis

The most logical and strategic disconnection for this compound is the bond between the sulfonamide nitrogen and the sulfur atom. This C-N bond disconnection is a common and reliable strategy in the retrosynthesis of sulfonamides. researchgate.net This cleavage simplifies the target molecule into two key synthons, which correspond to readily available or synthetically accessible reagents.

Synthon A: A 4-aminopiperidine (B84694) cation.

Synthon B: A cyclopropanesulfonyl anion.

These synthons translate to the following practical synthetic equivalents (reagents):

Reagent A: 4-Aminopiperidine or, more commonly, a protected version such as N-Boc-4-aminopiperidine. The use of a protecting group on the piperidine (B6355638) ring nitrogen prevents side reactions during the sulfonylation step.

Reagent B: Cyclopropanesulfonyl chloride. This is the most common reagent used to introduce the cyclopropanesulfonamide (B116046) group.

Table 1: Retrosynthetic Disconnection for this compound

| Target Molecule | Key Disconnection | Resulting Synthons | Corresponding Reagents |

| This compound | Sulfonamide N-S | 4-Aminopiperidine Cation & Cyclopropanesulfonyl Anion | N-Boc-4-aminopiperidine & Cyclopropanesulfonyl chloride |

Strategic Functional Group Interconversions in Retrosynthesis

Functional Group Interconversion (FGI) is a critical component of retrosynthetic planning, allowing for the conversion of one functional group into another to facilitate a key reaction or to access a desired intermediate. researchgate.net In the synthesis of this compound, several FGI steps are strategically important.

Retrosynthetically, the 4-amino group of the piperidine ring can be envisioned as originating from other functional groups. A common precursor is a 4-piperidone, where the ketone is converted to the amine via reductive amination. mdpi.com This FGI (ketone → amine) is a powerful tool for installing the required amino functionality.

Another crucial FGI is the use of protecting groups. The piperidine ring's secondary amine is often protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, to prevent its reaction during the sulfonylation of the 4-amino group. mdpi.comgoogle.com The final step in the synthesis is then the deprotection of this group, an FGI that reveals the target molecule.

Convergent and Linear Synthetic Planning Considerations

The disconnection approach naturally leads to a convergent synthetic plan. nih.gov In a convergent synthesis, the two key fragments—the protected 4-aminopiperidine core and the cyclopropanesulfonyl chloride—are prepared independently. These two synthetic pathways converge in a final step where they are joined to form the target molecule.

Advantages of a Convergent Approach:

Flexibility: Allows for the independent optimization of the synthesis of each fragment.

Analogue Synthesis: Facilitates the rapid synthesis of analogues by simply substituting different piperidine or sulfonyl chloride derivatives in the final coupling step.

Approaches to the Synthesis of this compound Core Structure

The forward synthesis of the target molecule relies on robust and well-documented methodologies for the construction of the piperidine core and the introduction of the sulfonamide moiety.

General Synthetic Routes to Piperidine Derivatives

The 4-aminopiperidine core is a key intermediate, and several methods have been developed for its synthesis. These routes often begin from commercially available piperidones or pyridines. mdpi.com

Reductive Amination of 4-Piperidones: This is arguably the most common and versatile method. It typically starts with an N-protected 4-piperidone, such as 1-Boc-4-piperidone. The ketone is reacted with an ammonia (B1221849) source in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or Raney Nickel under a hydrogen atmosphere to yield the corresponding N-protected 4-aminopiperidine. mdpi.comresearchgate.net

Hydrogenation of Pyridine (B92270) Derivatives: Substituted pyridines can be reduced to the corresponding piperidines. This method requires the 4-amino (or a precursor group) to be present on the pyridine ring before hydrogenation. Catalysts such as platinum oxide or rhodium on carbon are often used under hydrogen pressure. mdpi.com

Hofmann Rearrangement of Piperidine-4-carboxamide: An alternative route involves the Hofmann rearrangement. The synthesis starts with 4-piperidinecarboxamide, which is first N-protected (e.g., with Boc anhydride). The resulting N-Boc-4-piperidinecarboxamide is then treated with reagents like bromine in a sodium hydroxide (B78521) solution to induce the rearrangement, converting the amide into a primary amine and yielding N-Boc-4-aminopiperidine. google.com

Intramolecular Cyclization: More advanced strategies involve the cyclization of acyclic precursors. For example, N-sulfonyliminium ions can trigger intramolecular cyclizations to form piperidine scaffolds, offering a different approach to constructing the core ring system. usm.edu

Table 2: Comparison of Selected Synthetic Routes to the 4-Aminopiperidine Core

| Synthetic Method | Common Starting Material | Key Reagents | General Advantages |

| Reductive Amination | N-Boc-4-piperidone | NH3 source, NaBH(OAc)3 or Raney-Ni/H2 | High yield, mild conditions, wide substrate scope. mdpi.comresearchgate.net |

| Pyridine Hydrogenation | 4-Aminopyridine | H2, PtO2 or Rh/C | Creates the saturated ring from an aromatic precursor. mdpi.com |

| Hofmann Rearrangement | N-Boc-piperidine-4-carboxamide | Br2, NaOH | Utilizes a classical name reaction to form the amine. google.com |

Methods for Cyclopropanesulfonamide Moiety Introduction

The introduction of the cyclopropanesulfonamide group is typically achieved in the final steps of the synthesis. This transformation involves the formation of a stable sulfonamide bond.

The most direct and widely used method is the reaction of the N-protected 4-aminopiperidine intermediate with cyclopropanesulfonyl chloride. mdpi.com This is a standard sulfonylation reaction.

Typical Reaction Conditions:

Amine: N-Boc-4-aminopiperidine

Sulfonylating Agent: Cyclopropanesulfonyl chloride

Base: An organic base such as triethylamine (B128534) or pyridine is added to neutralize the hydrochloric acid (HCl) generated during the reaction.

Solvent: An inert aprotic solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) is commonly used.

The reaction proceeds smoothly under mild conditions to yield N-(1-Boc-piperidin-4-yl)cyclopropanesulfonamide. nih.gov The final step is the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), to furnish the final product, this compound.

Design and Synthesis of Novel Analogues for Research Exploration

The generation of novel analogs of this compound is crucial for exploring its chemical space and understanding structure-activity relationships (SAR). The core structure, featuring a piperidine ring linked to a cyclopropanesulfonamide moiety, offers multiple points for modification. Synthetic strategies often focus on convergent approaches where the piperidine core and the sulfonyl chloride are prepared separately and then coupled. The synthesis of related structures, such as N-arylpiperdin-3-yl-cyclopropane carboxamides, indicates the feasibility of coupling diverse functionalities to the piperidine nitrogen. nih.gov

Chemical Modulation and Diversification Strategies for Structural Exploration

Chemical modulation of the this compound scaffold can be achieved through several strategies to create a diverse set of analogs for structural exploration. A "libraries from libraries" approach can be employed, where a core scaffold is first synthesized and then subjected to a variety of reactions to introduce diversity. nih.gov This allows for the efficient generation of compounds with different physical and chemical properties. nih.gov

Key diversification points include:

N-substitution on the Piperidine Ring: The secondary amine of the piperidine ring is a prime site for introducing a wide array of substituents. This can be achieved through standard N-alkylation, N-arylation, or acylation reactions.

Modification of the Cyclopropyl (B3062369) Group: Substituents can be introduced on the cyclopropane (B1198618) ring to explore steric and electronic effects.

A general synthetic scheme for diversification could involve the reaction of a protected 4-aminopiperidine derivative with cyclopropanesulfonyl chloride, followed by deprotection and subsequent functionalization of the piperidine nitrogen.

Table 1: Potential Diversification Strategies

| Modification Site | Reaction Type | Potential Reagents |

| Piperidine Nitrogen | N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) |

| Piperidine Nitrogen | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) |

| Piperidine Nitrogen | Acylation/Sulfonylation | Acyl chlorides, Sulfonyl chlorides |

| Cyclopropane Ring | Not specified in results | Not specified in results |

Exploration of Substituent Effects on the Piperidine Ring

The nature and position of substituents on the piperidine ring can significantly influence the physicochemical and pharmacological properties of the resulting analogs. ontosight.aithieme-connect.com Introducing substituents can alter properties such as lipophilicity, polarity, and metabolic stability. ontosight.ainih.gov For example, the introduction of a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility in some series of compounds. thieme-connect.com

Structure-activity relationship (SAR) studies on related piperidine-containing compounds have demonstrated that even subtle changes to the substitution pattern can lead to significant differences in biological activity and receptor selectivity. ontosight.ainih.gov For instance, in a series of σ1 receptor ligands, the introduction of a small methyl group on the piperidine nitrogen resulted in a significant increase in affinity compared to an unsubstituted or ethyl-substituted analog. nih.gov

Table 2: Examples of Substituent Effects on Piperidine Analogs (from related studies)

| Compound Series | Substituent Change | Observed Effect | Reference |

| σ1 Receptor Ligands | N-H to N-CH3 | Increased receptor affinity | nih.gov |

| σ1 Receptor Ligands | N-H to N-Ethyl | Slight increase in affinity | nih.gov |

| Measles Virus Inhibitors | Introduction of a 2-substituent | Enhanced aqueous solubility | thieme-connect.com |

These findings underscore the importance of systematically exploring a variety of substituents on the piperidine ring of this compound to develop a comprehensive understanding of its SAR.

Preparation of Compound Libraries for Screening

The preparation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a diverse range of chemical entities. nih.gov For this compound analogs, a parallel synthesis approach would be highly effective. nih.gov This methodology allows for the simultaneous synthesis of a large number of compounds in a spatially addressed manner. uniroma1.it

A potential strategy for building a library would be to start with a common intermediate, such as tert-butyl 4-((cyclopropylsulfonyl)amino)piperidine-1-carboxylate, and then diversify the piperidine nitrogen after deprotection. This can be accomplished using a variety of building blocks, such as different alkyl halides, carboxylic acids (for amide coupling), or sulfonyl chlorides.

The use of solid-phase synthesis can further streamline the process, facilitating purification and handling of intermediates and final products. nih.gov A "libraries from libraries" approach, where a core sulfonamide-linked scaffold is further modified, can also be employed to generate multiple distinct libraries from a common starting point. nih.gov Eco-friendly flow synthesis methods are also emerging as an efficient and scalable technology for preparing sulfonamide libraries, minimizing waste and employing greener reaction media. acs.orgacs.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for N-(piperidin-4-yl)cyclopropanesulfonamide and its analogs typically involves a systematic process of synthesis and biological evaluation. The core methodology is centered on the synthesis of a series of structurally related compounds where specific parts of the molecule are systematically varied. researchgate.netnih.govnih.gov These parts often include the piperidine (B6355638) ring, the cyclopropane (B1198618) group, and the sulfonamide linker.

The process generally follows these steps:

Design of Analogs : Based on the lead compound, this compound, new molecules are designed. Modifications may include altering substituents on the piperidine nitrogen, changing the size or nature of the cycloalkyl group, or replacing the sulfonamide linkage with other functional groups.

Chemical Synthesis : The designed analogs are then synthesized, often through multi-step reaction sequences. For instance, a common approach involves coupling a substituted sulfonyl chloride with an appropriate piperidine-containing amine under controlled reaction conditions. researchgate.net

Biological Screening : The synthesized compounds are subjected to a battery of in vitro and/or in vivo assays to determine their biological activity. nih.gov This could involve testing for enzyme inhibition, receptor binding affinity, or cellular effects. researchgate.netnih.gov

Analysis of Results : The biological data is then correlated with the structural modifications. This analysis helps to identify which chemical features are essential for activity (pharmacophore) and which can be modified to fine-tune properties like potency, selectivity, and pharmacokinetic profiles. For example, studies on related sulfonamides bearing a piperidine nucleus have evaluated their inhibitory potential against various enzymes to establish a clear SAR. researchgate.net

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a crucial role in the biological activity of drug candidates. Chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different potencies, efficacies, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral and can interact differently with each stereoisomer.

For this compound, while the parent molecule itself is achiral, substitutions on either the piperidine or cyclopropane ring can introduce chiral centers. For instance, the introduction of a substituent at the 3-position of the piperidine ring would create at least two enantiomers. The biological evaluation of individual stereoisomers is critical, as one isomer may be significantly more active than the other. The strained cyclopropane ring also imparts a degree of conformational rigidity to the molecule, which can influence how it fits into a binding pocket. While specific stereochemical studies on this compound are not extensively detailed in the available literature, the principles derived from related active compounds underscore the importance of synthesizing and testing stereochemically pure isomers to fully understand the SAR.

Identification of Key Structural Features for Modulating Biological Activity

SAR studies on compounds analogous to this compound have identified several structural features that are critical for modulating biological activity.

The Piperidine Moiety : The piperidine nucleus is a common scaffold in many pharmaceutically active compounds. researchgate.net Its nitrogen atom can be substituted, and these substitutions significantly impact activity. For example, in a series of related sulfonamides, N-ethyl substitution was found to decrease the inhibitory potential compared to the unsubstituted analogs. researchgate.net This suggests that the size and nature of the substituent on the piperidine nitrogen are key determinants of biological response.

The Sulfonamide Linker : The sulfonamide group is a versatile functional group known for its diverse biological activities. smolecule.com It often acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The geometry and electronic properties of this linker are crucial for maintaining the correct orientation of the piperidine and cyclopropane rings within a receptor's binding site.

The Cyclopropane Ring : The cyclopropane group is a notable feature. Its strained, three-membered ring structure confers a degree of conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target protein. Modifications to this ring, such as substitution or replacement with other cycloalkyl groups, would likely have a significant impact on the compound's activity profile.

The following table summarizes the impact of modifying key structural features based on findings from related piperidine sulfonamide analogs.

| Structural Feature | Modification | Observed Impact on Activity (in Analogs) | Reference |

| Piperidine Nitrogen | N-alkylation (e.g., ethyl group) | Decreased inhibitory potential | researchgate.net |

| Piperidine Ring | Substitution on the ring | Can introduce stereocenters affecting binding | General Principle |

| Sulfonamide Group | Replacement or modification | Alters hydrogen bonding capacity and geometry | smolecule.com |

| Cyclopropane Ring | - | Confers conformational rigidity, potentially enhancing binding affinity |

Application of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity in a quantitative manner. These models are powerful tools in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the mechanisms of drug action.

For complex scaffolds like this compound, QSAR can help to decipher the complex interplay of steric, electronic, and hydrophobic properties that govern biological response. The general approach involves:

Assembling a dataset of compounds with known biological activities.

Calculating a set of molecular descriptors for each compound that quantify various aspects of its chemical structure.

Developing a mathematical equation that links the descriptors to the observed activity using statistical methods.

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated understanding of SAR by considering the 3D structure of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. rsc.org

In a typical 3D-QSAR study:

A set of structurally related molecules are aligned based on a common scaffold.

The molecules are placed in a 3D grid, and interaction fields (steric, electrostatic, hydrophobic, etc.) are calculated at each grid point.

Statistical methods are used to correlate the variations in these fields with the differences in biological activity.

The results are often visualized as 3D contour maps, which highlight regions in space where certain properties are favorable or unfavorable for activity. rsc.org For example, a map might show that a bulky, electropositive group at a specific position on the piperidine ring would enhance activity, guiding the design of new, more potent analogs. nih.gov

QSAR models rely on molecular descriptors, which are numerical values that encode information about the chemical structure. These descriptors can be broadly categorized and are correlated with biological responses to build the predictive model.

Common molecular descriptors include:

Electronic Descriptors : These describe the electronic properties of a molecule, such as partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO). They are crucial for modeling electrostatic and hydrogen bonding interactions. The presence of electron-withdrawing or electron-donating groups can significantly influence activity. mdpi.com

Steric Descriptors : These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like Taft's Es. Steric properties are critical for how well a molecule fits into its biological target. mdpi.com

Hydrophobic Descriptors : Hydrophobicity is a key factor in drug absorption, distribution, and binding. The most common descriptor is the partition coefficient (LogP), which measures a compound's distribution between an oily and an aqueous phase.

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule (graph), describing aspects like branching and connectivity.

The table below lists key categories of molecular descriptors and their relevance in QSAR studies.

| Descriptor Category | Examples | Relevance to Biological Response |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding, and reaction tendencies. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determines the complementarity of fit between the ligand and its binding site. |

| Hydrophobic | LogP, LogD | Influences membrane permeability, protein binding, and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Encodes information about molecular size, shape, and branching. |

By developing a statistically robust QSAR model, researchers can predict the activity of yet-unsynthesized this compound derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with optimized biological profiles.

Biological Target Identification and Mechanistic Investigation

Strategies for Identifying Specific Biological Targets

There are no publicly available studies that describe the strategies employed to identify the specific biological targets of N-(piperidin-4-yl)cyclopropanesulfonamide. Research efforts to pinpoint the molecular entities with which this compound interacts, such as affinity chromatography, expression cloning, or computational target prediction, have not been reported.

Research on Ligand-Receptor and Ligand-Enzyme Interactions

No published research could be found detailing the interactions between this compound and any specific receptors or enzymes. While the piperidine (B6355638) and sulfonamide moieties present in its structure are found in many biologically active compounds, specific binding affinity data (such as Ki or Kd values) or enzyme inhibition constants (like IC50 or Ki) for this compound are not available in the public domain. The strained cyclopropane (B1198618) ring might confer a degree of conformational rigidity that could influence binding to target proteins, but this remains speculative without experimental data.

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

Scientific literature lacks any studies that elucidate the molecular mechanism of action for this compound in in vitro systems. Consequently, there is no information on its effects on cellular pathways, signal transduction, or other molecular processes that would typically be investigated through in vitro assays.

Phenotypic Screening Approaches for Biological Function Discovery

There is no evidence in the public domain of this compound having been subjected to phenotypic screening to uncover its potential biological functions. Such screening approaches, which assess the effects of a compound on cell or organismal phenotype, have not been reported for this specific molecule.

Computational Chemistry and Molecular Modeling Applications

Computer-Aided Drug Design (CADD) in Compound Optimization

Computer-Aided Drug Design (CADD) is a pivotal tool in the optimization of lead compounds like N-(piperidin-4-yl)cyclopropanesulfonamide. By simulating the compound's interaction with a biological target at a molecular level, CADD can guide the modification of its chemical structure to enhance properties such as binding affinity, selectivity, and pharmacokinetic profile.

Structure-Based Drug Design Methodologies

In a scenario where the three-dimensional structure of the biological target of this compound is known, structure-based drug design (SBDD) would be the primary approach. This methodology relies on the crystal structure of the target protein, often determined through X-ray crystallography or NMR spectroscopy.

The process would involve docking the this compound scaffold into the active site of the target protein. Computational analysis of the binding pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the target. This information is crucial for identifying opportunities for structural modification to improve binding. For instance, if a specific region of the binding pocket is found to be unoccupied, a functional group could be added to the piperidine (B6355638) or cyclopropane (B1198618) ring to establish additional favorable interactions, thereby increasing potency.

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure for the biological target, ligand-based drug design (LBDD) methodologies would be employed. This approach utilizes the chemical structures of a set of known active and inactive molecules to infer the necessary pharmacophoric features for biological activity.

For this compound, this would involve collecting a series of its analogs with varying biological activities. These analogs would be used to develop a pharmacophore model, which is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. This model can then be used to design new molecules with improved activity or to screen virtual libraries for novel scaffolds that fit the pharmacophore.

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, docking simulations would be performed to place it within the binding site of its target protein. The results would be scored based on the predicted binding affinity, providing an initial assessment of its potential as an inhibitor or activator.

Following molecular docking, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of the compound-protein complex over time. MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein. These simulations can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that occur upon binding. This detailed understanding of the binding mode is invaluable for the rational design of more potent and selective analogs.

Virtual Screening for Identification of Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit from a primary screen, virtual screening could be used to find other compounds with similar or better activity.

This could be done through either structure-based or ligand-based approaches. In structure-based virtual screening, a library of compounds would be docked into the binding site of the target protein, and the top-scoring compounds would be selected for experimental testing. In ligand-based virtual screening, a model based on the chemical structure of this compound (such as a pharmacophore model or a 2D similarity search) would be used to screen the library for compounds with similar features. Virtual screening can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic properties of this compound in detail. These calculations can provide insights into its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and partial atomic charges.

This information is useful for understanding the compound's reactivity and its potential to interact with the biological target. For example, the electrostatic potential surface can identify regions of the molecule that are likely to participate in electrostatic interactions, while the frontier molecular orbitals can provide information about its chemical reactivity. These quantum mechanical insights can complement classical molecular mechanics approaches to provide a more complete picture of the compound's behavior at the molecular level.

Pharmacophore Modeling and Scaffold Hopping Techniques

As mentioned earlier, a pharmacophore model for this compound could be developed based on a set of active analogs. This model would define the essential steric and electronic features required for biological activity.

Once a pharmacophore model is established, it can be used in scaffold hopping. Scaffold hopping is a computational strategy that aims to identify novel molecular scaffolds that can present the same pharmacophoric features as the original compound but with a different core structure. This is a powerful technique for discovering new chemical classes of compounds with potentially improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property. For this compound, this could involve searching for new core structures to replace the piperidinyl-cyclopropanesulfonamide backbone while maintaining the key interactions with the target.

Preclinical in Vitro Pharmacological Research and Assay Methodologies

Development and Validation of In Vitro Cellular Assays

No publicly available information exists on the development or validation of specific in vitro cellular assays for N-(piperidin-4-yl)cyclopropanesulfonamide.

Specific data from cell-free biochemical assays to determine the target engagement of this compound have not been published.

There are no available reports of this compound being identified as a "hit" in any high-throughput screening campaigns, nor are there details of its inclusion in screening libraries described in the scientific literature.

Assessment of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research Parameters

Published studies detailing the in vitro ADME parameters for this compound could not be located.

No data on the metabolic stability of this compound in human or other species' liver microsomes are available in the public record.

Results from in vitro membrane permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays, for this compound have not been reported.

Experimental data regarding the aqueous solubility of this compound under various pH conditions are not publicly available.

Investigating Target Selectivity in Complex Biological Systems

The preclinical evaluation of "this compound" involves a comprehensive assessment of its target selectivity within complex biological systems. This is a critical step to understand the compound's mechanism of action and to identify potential off-target effects that could lead to undesirable outcomes. The selectivity of a compound is typically determined by screening it against large panels of known biological targets, such as receptors, enzymes, and ion channels.

A common approach to ascertain the selectivity profile is to subject the compound to broad screening panels. These panels can include a diverse array of targets to provide a comprehensive overview of the compound's interaction with various protein families. For instance, a kinase selectivity panel would assess the compound's activity against a wide range of protein kinases, which are crucial regulators of cellular processes. eurofinsdiscovery.comnih.gov Similarly, screening against a panel of G-protein coupled receptors (GPCRs) can reveal interactions with this large and pharmacologically important family of receptors. creativebiomart.neteurofinsdiscovery.com

The data generated from these selectivity screens are typically expressed as the percent inhibition at a given compound concentration or as IC50/EC50 values, which represent the concentration of the compound required to inhibit or activate the target by 50%. A highly selective compound will show potent activity against its intended target while exhibiting minimal activity against other targets in the panel.

Below is an illustrative data table representing a hypothetical selectivity profile for "this compound" against a panel of kinases.

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |

|---|---|---|

| Kinase A | 95% | 50 |

| Kinase B | 8% | >10,000 |

| Kinase C | 12% | >10,000 |

| Kinase D | 5% | >10,000 |

| Kinase E | 92% | 75 |

In this hypothetical example, "this compound" demonstrates high potency and selectivity for Kinase A and Kinase E, with negligible activity against other kinases in the panel. This type of data is instrumental in guiding further preclinical development and in understanding the compound's potential therapeutic applications and liabilities. reactionbiology.com

Reporter Gene and Pathway-Specific Assays for Biological Modulation

Reporter gene assays are powerful tools used to investigate how a compound like "this compound" modulates specific cellular signaling pathways. indigobiosciences.comdanaher.com These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), which is placed under the control of a specific DNA response element. wikipedia.org This response element is activated by a particular transcription factor, which in turn is regulated by an upstream signaling pathway. When the signaling pathway is activated or inhibited, the expression of the reporter gene is altered, leading to a measurable change in the reporter protein's signal (e.g., light output or fluorescence). youtube.comqiagen.com

These assays are invaluable for dissecting the mechanism of action of a compound. researchgate.net For example, if "this compound" is hypothesized to inhibit the NF-κB signaling pathway, a reporter gene assay can be employed where the luciferase gene is downstream of an NF-κB response element. A decrease in luciferase activity in the presence of the compound would support this hypothesis.

The results from reporter gene assays are often presented as a dose-response curve, showing the effect of increasing concentrations of the compound on reporter gene activity. From this curve, an IC50 or EC50 value can be determined, quantifying the compound's potency in modulating the specific pathway.

Below is a hypothetical data table illustrating the results of a reporter gene assay for "this compound" on several key signaling pathways.

Table 2: Pathway Modulation by this compound in Reporter Gene Assays

| Signaling Pathway | Reporter Gene | Compound Concentration (µM) | Fold Change in Reporter Activity |

|---|---|---|---|

| NF-κB | Luciferase | 0.1 | 0.95 |

| 1 | 0.25 | ||

| 10 | 0.05 | ||

| STAT3 | Luciferase | 0.1 | 0.98 |

| 1 | 0.92 | ||

| 10 | 0.85 | ||

| NFAT | GFP | 0.1 | 1.02 |

| 1 | 1.05 |

In this illustrative example, the data suggests that "this compound" selectively inhibits the NF-κB signaling pathway in a dose-dependent manner, while having minimal effect on the STAT3 and NFAT pathways. Such findings are crucial for confirming the compound's mechanism of action and for its continued development as a potential therapeutic agent. nih.gov

Advanced Concepts in Drug Discovery and Optimization

Lead Identification and Optimization Strategies

Lead identification is the process of finding a compound that shows promising activity against a specific biological target. Once a lead is identified, lead optimization becomes a critical phase where the molecule is chemically modified to improve its therapeutic potential and minimize undesirable effects. nih.gov This iterative process of design, synthesis, and testing is guided by the structure-activity relationship (SAR), which seeks to understand how chemical structure relates to biological activity.

For a molecule like N-(piperidin-4-yl)cyclopropanesulfonamide, the lead identification process could have originated from high-throughput screening of a compound library or through a more targeted, structure-based design approach. The piperidine (B6355638) scaffold is a common motif in medicinal chemistry, known for its favorable pharmacological properties and its presence in numerous approved drugs. nih.gov The cyclopropanesulfonamide (B116046) group, on the other hand, offers a unique combination of rigidity and polarity that can be exploited to achieve specific interactions with a biological target.

Optimization of a lead compound with this scaffold would involve systematic modifications to different parts of the molecule. For instance, the piperidine ring could be substituted at various positions to explore new binding interactions or to modulate physicochemical properties such as solubility and lipophilicity. researchgate.net The cyclopropyl (B3062369) group could be replaced with other small alkyl or cycloalkyl groups to probe the size and shape of the target's binding pocket.

A key aspect of lead optimization is improving the compound's selectivity for its intended target over other related proteins, thereby reducing the potential for off-target side effects. This can be achieved by refining the molecular structure to enhance specific interactions with the target protein while minimizing interactions with others.

Integration of Medicinal Chemistry and Computational Approaches

Modern drug discovery heavily relies on the synergy between traditional medicinal chemistry and advanced computational methods. nih.gov This integrated approach accelerates the lead optimization process by allowing for the rapid virtual screening of large numbers of compounds and providing insights into their potential binding modes and properties.

For this compound and its analogs, computational techniques such as molecular docking could be employed to predict how these molecules might bind to a target protein. nih.gov These simulations can help prioritize which derivatives to synthesize, saving significant time and resources. By visualizing the predicted binding pose, medicinal chemists can make more informed decisions about which structural modifications are most likely to improve potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs.

Furthermore, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. In silico ADMET prediction can help identify potential liabilities, such as poor oral bioavailability or potential for toxicity, allowing for these issues to be addressed through chemical modification before significant resources are invested in a compound.

Strategies for Improving Compound Properties for Research

To be a useful research tool and a viable drug candidate, a compound must possess a suitable profile of physicochemical and pharmacokinetic properties. For this compound, several strategies could be employed to improve its properties for research purposes.

Solubility and Permeability: Aqueous solubility is crucial for a compound's absorption and distribution. If the initial lead has poor solubility, modifications can be made to introduce more polar functional groups or to alter the crystal packing of the solid form. Permeability across biological membranes, such as the intestinal wall, is also essential for oral bioavailability. The lipophilicity of the molecule, often measured as its logP or logD value, plays a key role here and can be fine-tuned through structural changes.

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver, determines its half-life in the body. If a compound is metabolized too quickly, its therapeutic effect may be short-lived. Strategies to improve metabolic stability include blocking sites of metabolism by introducing atoms like fluorine or by modifying the chemical structure to be less recognizable by metabolic enzymes. For instance, the piperidine ring or the cyclopropyl group could be sites of metabolism, and modifications at or near these positions could enhance stability.

Below is an interactive data table summarizing the hypothetical effects of certain structural modifications on the properties of a lead compound like this compound.

| Modification | Predicted Effect on Potency | Predicted Effect on Solubility | Predicted Effect on Metabolic Stability |

| Addition of a methyl group to the piperidine ring | May increase or decrease depending on fit in binding pocket | Decrease | May increase by blocking a site of metabolism |

| Replacement of cyclopropyl with an ethyl group | Likely to decrease due to loss of rigidity | May slightly increase | May decrease due to increased flexibility |

| Introduction of a hydroxyl group on the piperidine ring | May increase if it forms a new hydrogen bond | Increase | May decrease by providing a new site for metabolism |

| N-alkylation of the piperidine | May alter target selectivity and physicochemical properties | Variable | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.